molecular formula C19H20N4O B2889309 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline CAS No. 241146-75-8

2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline

Cat. No.: B2889309
CAS No.: 241146-75-8
M. Wt: 320.396
InChI Key: AJZXPBSDWPVYBE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline is a chemical compound that belongs to the class of quinoxalines. Quinoxalines are heterocyclic compounds containing a benzene ring fused to a pyrazine ring. This particular compound features a piperazine ring substituted with a methoxyphenyl group, which is attached to the quinoxaline core. It has been studied for its potential therapeutic applications, particularly in the field of medicinal chemistry.

Mechanism of Action

Preparation Methods

The synthesis of 2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline typically involves the following steps:

    Formation of the Quinoxaline Core: The quinoxaline core can be synthesized by the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound under acidic conditions.

    Substitution with Piperazine: The quinoxaline core is then reacted with 4-(4-methoxyphenyl)piperazine. This reaction can be carried out in the presence of a suitable base, such as potassium carbonate, and a solvent like dimethylformamide (DMF).

    Purification: The final product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial production methods may involve optimization of these steps to increase yield and reduce costs, including the use of continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The quinoxaline ring can be reduced to form dihydroquinoxaline derivatives using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions with electrophiles, leading to the formation of various substituted derivatives.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon for hydrogenation reactions. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

    Chemistry: It serves as a building block for the synthesis of more complex molecules and can be used in the development of new materials with unique properties.

    Biology: The compound has been studied for its interactions with biological targets, including enzymes and receptors, making it a valuable tool in biochemical research.

    Medicine: It has shown potential as a therapeutic agent, particularly as an antagonist of alpha1-adrenergic receptors, which are involved in various physiological processes such as blood pressure regulation and neurotransmission.

    Industry: The compound can be used in the development of new pharmaceuticals and agrochemicals, as well as in the production of specialty chemicals.

Comparison with Similar Compounds

2-[4-(4-Methoxyphenyl)piperazin-1-yl]quinoxaline can be compared with other similar compounds, such as:

    Trazodone: An antidepressant that also acts as an alpha1-adrenergic receptor antagonist.

    Naftopidil: Used to treat benign prostatic hyperplasia by blocking alpha1-adrenergic receptors.

    Urapidil: An antihypertensive agent that targets alpha1-adrenergic receptors.

What sets this compound apart is its unique structural features and the specific modifications that can be made to its core structure, allowing for the fine-tuning of its biological activity and pharmacokinetic properties.

Properties

IUPAC Name

2-[4-(4-methoxyphenyl)piperazin-1-yl]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N4O/c1-24-16-8-6-15(7-9-16)22-10-12-23(13-11-22)19-14-20-17-4-2-3-5-18(17)21-19/h2-9,14H,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJZXPBSDWPVYBE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2CCN(CC2)C3=NC4=CC=CC=C4N=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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